4-[(2-fluorophenoxy)acetyl]morpholine
Overview
Description
4-[(2-fluorophenoxy)acetyl]morpholine is a useful research compound. Its molecular formula is C12H14FNO3 and its molecular weight is 239.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 239.09577147 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Molecular Interactions
Research on morpholinium salts, including those related to phenoxyacetic acid derivatives, focuses on understanding their crystal structures and hydrogen bonding patterns. Such studies provide insights into the one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, which are fundamental for designing new materials and pharmaceuticals (Smith & Lynch, 2015).
Medicinal Chemistry and Drug Design
Morpholine derivatives are key scaffolds in the design of drugs targeting various biological pathways. For example, structural modifications to morpholine acetal human neurokinin-1 (hNK-1) receptor antagonists have led to potent, long-acting compounds with potential applications in treating peripheral pain, migraine, and chemotherapy-induced emesis (Hale et al., 1998). Additionally, the development of fluorescent histone deacetylase (HDAC) inhibitors for cellular imaging demonstrates the utility of morpholine derivatives in research tools (Fleming et al., 2015).
Biochemistry and Molecular Biology
In biochemistry, morpholine derivatives have been investigated for their biological activities, including antimicrobial and antiviral properties. For instance, compounds like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate have been evaluated as potential inhibitors of hepatitis B, showcasing the role of morpholine derivatives in antiviral research (Ivachtchenko et al., 2019).
Mechanism of Action
Target of Action
Morpholine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Morpholine derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation . The presence of the fluorophenoxyacetyl group may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action .
Biochemical Pathways
Morpholine derivatives have been implicated in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the fluorophenoxyacetyl group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Morpholine derivatives are known to exert a variety of effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-morpholin-4-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBYPMILZFWCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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